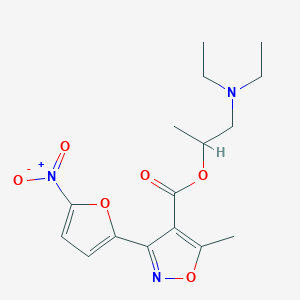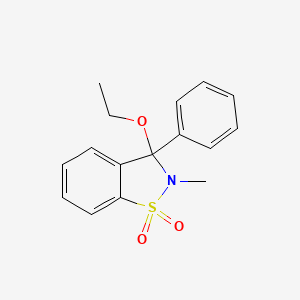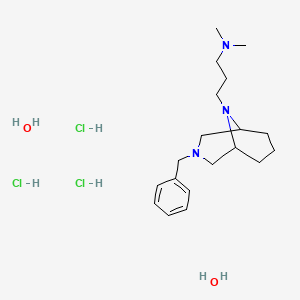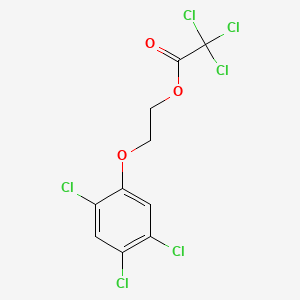
Hexanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanate, also known as hexanoate, is an ester derived from hexanoic acid. Esters are organic compounds formed by the reaction of a carboxylic acid and an alcohol. Hexanoate is commonly found in nature and is known for its pleasant odor, often contributing to the fragrances of fruits and flowers. It is used in various industries, including food, cosmetics, and pharmaceuticals, due to its aromatic properties.
Métodos De Preparación
Hexanoate can be synthesized through esterification, a reaction between hexanoic acid and an alcohol in the presence of a mineral acid catalyst. The general reaction is as follows:
Hexanoic Acid+Alcohol→Hexanoate+Water
For example, ethyl hexanoate can be prepared by reacting hexanoic acid with ethanol:
Hexanoic Acid+Ethanol→Ethyl Hexanoate+Water
Industrial production methods often involve the use of catalysts to increase the reaction rate and yield. Catalytic methods, including the use of chemical, biological, and chemo-enzymatic systems, have been employed to synthesize esters efficiently .
Análisis De Reacciones Químicas
Hexanoate undergoes various chemical reactions, including:
Hydrolysis: Hexanoate can be hydrolyzed back to hexanoic acid and alcohol in the presence of water and an acid or base catalyst.
Oxidation: Hexanoate can be oxidized to form hexanoic acid.
Reduction: Reduction of hexanoate can lead to the formation of hexanol.
Substitution: Hexanoate can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Hexanoate has several scientific research applications:
Chemistry: Hexanoate is used as a reagent in organic synthesis and as a flavoring agent in the food industry.
Industry: Hexanoate is used in the production of perfumes, flavorings, and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of hexanoate depends on its specific application. For example, in the biosynthesis of cannabinoids, hexanoate is converted to hexanoyl-CoA by an acyl-activating enzyme. This enzyme activates hexanoate and other fatty acids, facilitating their incorporation into the cannabinoid biosynthetic pathway .
In pharmaceuticals, hexanoate derivatives like hydroxyprogesterone hexanoate exert their effects by binding to progesterone receptors in the uterus, ovaries, breasts, and central nervous system. This binding regulates gene transcription and plays a vital role in the female reproductive system .
Comparación Con Compuestos Similares
Hexanoate is similar to other esters derived from carboxylic acids, such as ethyl acetate and methyl butyrate. These esters share common properties, including pleasant odors and uses in flavorings and perfumes. hexanoate is unique due to its specific applications in cannabinoid biosynthesis and its role in pharmaceuticals.
Similar compounds include:
- Ethyl acetate
- Methyl butyrate
- Butyl propionate
- Isopropyl butyrate
Hexanoate’s uniqueness lies in its specific applications and the distinct properties it imparts to various products.
Propiedades
Número CAS |
25056-70-6 |
|---|---|
Fórmula molecular |
C10H6Cl6O3 |
Peso molecular |
386.9 g/mol |
Nombre IUPAC |
2-(2,4,5-trichlorophenoxy)ethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C10H6Cl6O3/c11-5-3-7(13)8(4-6(5)12)18-1-2-19-9(17)10(14,15)16/h3-4H,1-2H2 |
Clave InChI |
FFRUQSUMDFNBLG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCOC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


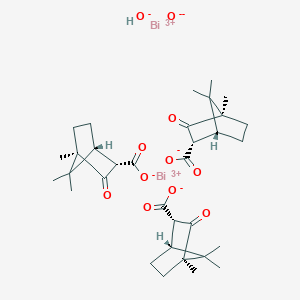



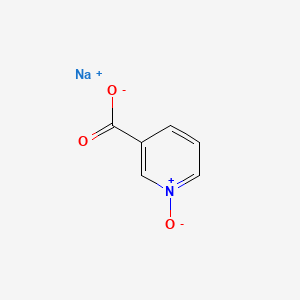
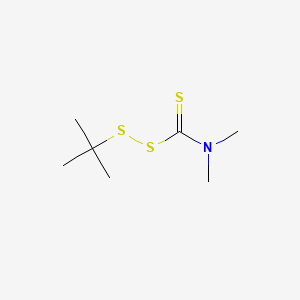

![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)


![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
